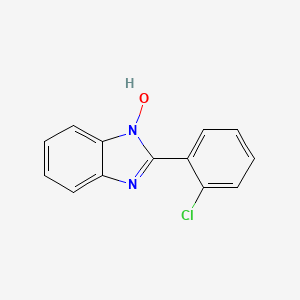

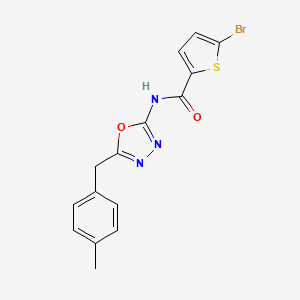

2-(2-chlorophenyl)-1H-1,3-benzimidazol-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2-Chlorophenyl)-1H-1,3-benzimidazol-1-ol (CBPB) is a heterocyclic aromatic compound with a wide variety of applications in scientific research. CBPB is a versatile compound that has been used in the synthesis of various compounds and has been studied for its potential use in the development of drugs and other pharmaceuticals. CBPB has been found to have a number of biochemical and physiological effects, and its use in laboratory experiments has been explored.

Aplicaciones Científicas De Investigación

Medicinal Chemistry & Anticancer Activities

In medicinal chemistry, benzimidazoles, including structures similar to 2-(2-chlorophenyl)-1H-1,3-benzimidazol-1-ol, are significant due to their pharmacological significance. These compounds are involved as key components for various biological activities. A study highlighted the synthesis of purine/benzimidazole hybrids aimed at improving anticancer activity. These hybrids incorporated aromatic, aliphatic, and heterocyclic moieties, leading to increased potency and selectivity. The synthesized compounds underwent in vitro screening for anticancer activities, providing insights into the potential therapeutic applications of such structures (Yimer & Fekadu, 2015).

Synthetic Routes and Pharmacological Properties

Benzimidazole compounds, structurally related to 2-(2-chlorophenyl)-1H-1,3-benzimidazol-1-ol, are versatile in pharmaceutical applications. A comprehensive review detailed various synthetic routes, including traditional methods, microwave reactor methods, and green synthesis approaches. Benzimidazole is recognized for its wide array of pharmacological activities, serving as the basis for many pharmacologically active moieties, including anthelmintics, proton pump inhibitors, antibiotics, and agents with antiprotozoal, antifungal, and anticancer properties (Thapa, Nargund & Biradar, 2022).

Pharmacogenetics of Proton Pump Inhibitors

Benzimidazoles, related to 2-(2-chlorophenyl)-1H-1,3-benzimidazol-1-ol, are crucial in the formulation of proton pump inhibitors, a class of medications used in treating acid-peptic diseases. A review explored the pharmacogenetics of proton pump inhibitors, emphasizing the influence of genetic variations in the enzymes metabolizing these compounds. This study underscores the significance of benzimidazole compounds in the treatment of acid-related disorders and their potential in personalized medicine (Idaros, Mohammed & Hassan, 2018).

Catalysis in Organic Synthesis

Benzimidazole compounds, akin to 2-(2-chlorophenyl)-1H-1,3-benzimidazol-1-ol, find application as catalysts in organic synthesis. L-proline, an amino acid, serves as a bifunctional catalyst in various asymmetric syntheses, including the synthesis of benzimidazoles. This showcases the importance of such structures in the synthesis of biologically relevant heterocycles, constituting a significant portion of drugs and agrochemicals (Thorat et al., 2022).

Mecanismo De Acción

Target of Action

It’s structurally similar to cenobamate, which is a voltage-gated sodium channel (vgsc) blocker . VGSCs play a crucial role in the propagation of action potentials in neurons, and their blockade can lead to a decrease in neuronal excitability.

Mode of Action

As a potential VGSC blocker, 2-(2-chlorophenyl)-1H-1,3-benzimidazol-1-ol may inhibit persistent sodium current by selectively blocking the inactivated state of VGSCs . This action can result in the suppression of neuronal excitability, potentially leading to therapeutic effects in conditions characterized by neuronal hyperactivity.

Biochemical Pathways

For instance, the blockade of VGSCs can disrupt the propagation of action potentials, thereby affecting downstream neuronal signaling .

Propiedades

IUPAC Name |

2-(2-chlorophenyl)-1-hydroxybenzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O/c14-10-6-2-1-5-9(10)13-15-11-7-3-4-8-12(11)16(13)17/h1-8,17H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCPNESSCFJPWPD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl [(4-methoxyphenyl)sulfonyl]acetate](/img/structure/B2414684.png)

![3,5-dimethyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)isoxazole-4-carboxamide](/img/structure/B2414697.png)

![4-methoxy-3-[(4-methylphenyl)sulfamoyl]benzoic Acid](/img/structure/B2414700.png)

![2-(4-chlorophenoxy)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2414704.png)